tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Overview
Description
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring that is partially saturated and contains a keto group at the 4-position and a tert-butyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate typically involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This method allows for the formation of highly functionalized dihydropyridine derivatives with moderate enantioselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
- tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Comparison: tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4,6H,5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBLTIMZFCYNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626191 | |
Record name | tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325486-45-1 | |
Record name | tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxo-1,2,3,4-tetrahydropyridine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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